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Executive Summary

TRIA-662, chemically known as 1-Methylnicotinamide (1-MNA) chloride, is an endogenous
metabolite of nicotinamide (Vitamin B3). Initially considered an inactive byproduct of NAD*
metabolism, recent scientific evidence has illuminated its significant biological activities,
positioning it as a molecule of interest for therapeutic development. This technical guide
provides a comprehensive overview of TRIA-662, focusing on its biosynthesis,
pharmacokinetics, and key signaling pathways through which it exerts its notable
antithrombotic and anti-inflammatory effects. Detailed experimental protocols and quantitative
data from preclinical and clinical studies are presented to support further research and
development efforts.

Introduction to TRIA-662 (1-Methylnicotinamide)

TRIA-662 (1-MNA) is a quaternary pyridinium cation naturally produced in the liver through the
action of the enzyme nicotinamide N-methyltransferase (NNMT)[1]. It is a key component of the
NAD+* salvage pathway, contributing to the regulation of cellular energy metabolism[2]. Beyond
its metabolic role, TRIA-662 has been demonstrated to possess potent antithrombotic and anti-
inflammatory properties, making it a promising candidate for addressing a range of
cardiovascular and inflammatory conditions[2][3][4]. Its CAS number is 1005-24-9.
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Biosynthesis and Metabolism

TRIA-662 is synthesized in the liver from nicotinamide, a form of vitamin B3. The enzyme
nicotinamide N-methyltransferase (NNMT) catalyzes the transfer of a methyl group from S-
adenosyl methionine (SAM) to the pyridine nitrogen of nicotinamide, forming 1-MNA. 1-MNA is
then further metabolized by aldehyde oxidase (AOX1) to N1-methyl-2-pyridone-5-carboxamide
(M2PY) and N1-methyl-4-pyridone-5-carboxamide, which are the major metabolites excreted in
the urine. The biosynthesis of 1-MNA is a crucial step in nicotinamide metabolism and has
implications for cellular NAD+ levels.
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Figure 1. Biosynthesis of TRIA-662 (1-MNA)
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Figure 1. Biosynthesis of TRIA-662 (1-MNA)

Pharmacokinetics
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The pharmacokinetic profile of TRIA-662 has been investigated in both preclinical and clinical
settings. Studies in rats have shown that the bioavailability and pharmacokinetic profile can be
influenced by the salt form, with nitrate salts showing higher bioavailability compared to
chloride salts. In humans, basal plasma levels of 1-MNA have been measured, and its renal
clearance is known to be mediated by organic cation transporters (OCTs) and multidrug and
toxin extrusion (MATE) proteins.

Table 1: Pharmacokinetic Parameters of TRIA-662 (1-
MNA) in Rats

Parameter MNACI (Chloride Salt) MNANOZ3 (Nitrate Salt)
Bioavailability (%) 9.1 22.4

Cmax (UM) 16.13 21.74

tmax (h) 0.63 1.92

Volume of Distribution (Vss)
(L/kg)

0.76 1.96

Data from a study in rats.

Matrix Concentration Range
Plasma 4 - 120 ng/mL
Urine 2000 - 15,000 ng/mL

Data from a study in healthy human subjects.

Signaling Pathways and Mechanism of Action

TRIA-662 exerts its biological effects through distinct signaling pathways, primarily impacting
vascular homeostasis and inflammation.

Antithrombotic Activity: The COX-2/Prostacyclin
Pathway
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The antithrombotic effects of TRIA-662 are mediated by the upregulation of the

cyclooxygenase-2 (COX-2) pathway, leading to increased production of prostacyclin (PGI2).
PGI2 is a potent vasodilator and inhibitor of platelet aggregation. This mechanism has been
demonstrated in vivo in rat models of arterial thrombosis.
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Figure 2. Antithrombotic Signaling Pathway of TRIA-662
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Figure 2. Antithrombotic Signaling Pathway of TRIA-662

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/product/b1211872?utm_src=pdf-body
https://www.benchchem.com/product/b1211872?utm_src=pdf-body-img
https://www.benchchem.com/product/b1211872?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1211872?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Anti-inflammatory Activity: The eNOS/Nitric Oxide
Pathway

TRIA-662 also exhibits anti-inflammatory properties by enhancing the bioavailability of nitric
oxide (NO) through the activation of endothelial nitric oxide synthase (eNOS). NO plays a
crucial role in maintaining vascular health by promoting vasodilation and reducing
inflammation. Studies have shown that TRIA-662 can reverse endothelial dysfunction in
models of diabetes and hypertriglyceridemia.
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Figure 3. Anti-inflammatory Signaling Pathway of TRIA-662
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Figure 3. Anti-inflammatory Signaling Pathway of TRIA-662

Quantitative Data from Preclinical Studies
Table 3: Dose-Dependent Antithrombotic Effect of TRIA-
. tel of ial TI bosi

Thrombus Weight (mg)

Treatment Group Dose (mg/kg, i.v.) (Mean + SEM)
Vehicle - 0.88+0.10
TRIA-662 3 0.90+0.10
TRIA-662 10 0.48 +0.20
TRIA-662 30 0.44 £ 0.07*

*Data from a study in
renovascular hypertensive

rats. *p<0.01 vs. vehicle.

Table 4: Effect of TRIA-662 on Inflammatory Markers in
Activated Macrophages

) TNF-a IL-6 ROS
Treatment Concentration . . .
Production Production Generation
Nicotinamide (Non-cytotoxic) Inhibited Inhibited Inhibited
] No significant No significant o
TRIA-662 (Non-cytotoxic) Inhibited
effect effect

Data from in vitro
studies on LPS-
stimulated
peritoneal
macrophages
from CBA/J

mice.
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Experimental Protocols
Assessment of Antithrombotic Activity in a Rat Model of

Arterial Thrombosis

This protocol is based on the methodology described in studies investigating the antithrombotic

effects of TRIA-662.
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1. Anesthetize rat and
isolate carotid artery

2. Place electrodes on
the arterial wall

3. Administer TRIA-662
or vehicle intravenously

4. Induce thrombosis via
electrical stimulation

5. Excise the thrombosed
arterial segment

6. Measure thrombus
weight

Figure 4. Workflow for Rat Arterial Thrombosis Model
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Figure 4. Workflow for Rat Arterial Thrombosis Model
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Methodology:

e Animal Preparation: Male Wistar rats are anesthetized, and the common carotid artery is
surgically exposed.

o Thrombosis Induction: An electrical current is applied to the arterial wall to induce endothelial
damage and subsequent thrombus formation.

e Drug Administration: TRIA-662 or vehicle is administered intravenously at various doses
prior to or following the induction of thrombosis.

e Thrombus Evaluation: After a set period, the thrombosed segment of the artery is excised,
and the wet weight of the thrombus is determined.

o Data Analysis: Thrombus weight in the TRIA-662-treated groups is compared to the vehicle
control group to assess the dose-dependent antithrombotic effect.

Macrophage Inflammation Assay

This protocol is a generalized procedure based on standard methods for assessing the anti-
inflammatory effects of compounds on macrophages.
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1. Culture macrophages
(e.g., J774A.1 or primary cells)

2. Treat cells with TRIA-662
at various concentrations

3. Stimulate with LPS to
induce inflammation

4. Incubate for a defined period
(e.g., 16-18 hours)

5. Collect cell culture
supernatant

6. Measure inflammatory mediators
(e.g., TNF-q, IL-6, NO, ROS)
using ELISA, Griess assay, etc.

Figure 5. Workflow for Macrophage Inflammation Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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